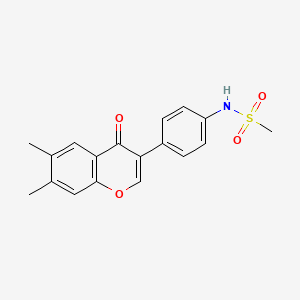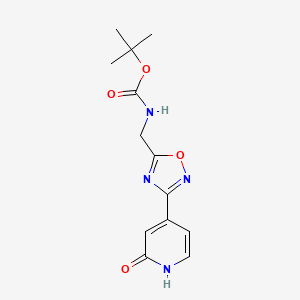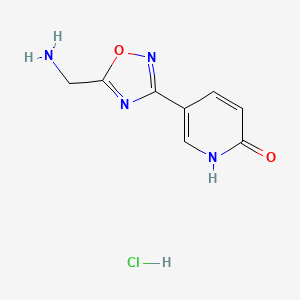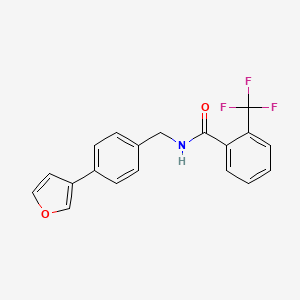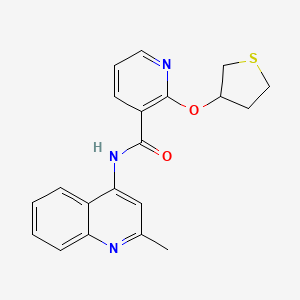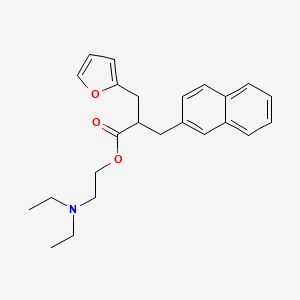
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl group, which can be synthesized from furfural through reduction and subsequent functionalization . The naphthalen-2-ylpropanoate moiety can be introduced via Friedel-Crafts acylation of naphthalene, followed by esterification . The final step involves the coupling of the diethylaminoethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan and naphthalene moieties can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-benzylpropanoate: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The uniqueness of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its ability to participate in π-π interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
20723-81-3 |
|---|---|
Molekularformel |
C26H35NO7 |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-(naphthalen-2-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)13-15-28-24(26)22(18-23-10-7-14-27-23)17-19-11-12-20-8-5-6-9-21(20)16-19;3-1(4)2(5)6/h5-6,8-9,11-12,16,22-23H,3-4,7,10,13-15,17-18H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FEEIHXMHUCSMQC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC3=CC=CO3 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


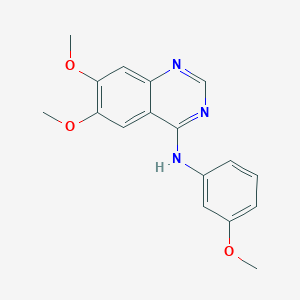

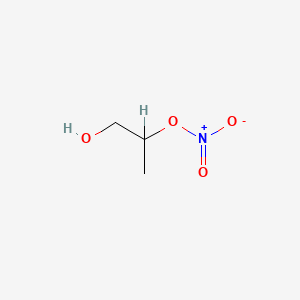
![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1653880.png)

![2-(4-Chloronaphthalen-1-yl)oxy-N-[2-(methylamino)propyl]acetamide](/img/structure/B1653883.png)
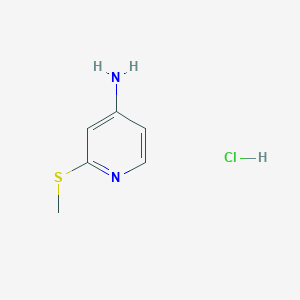
![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)
